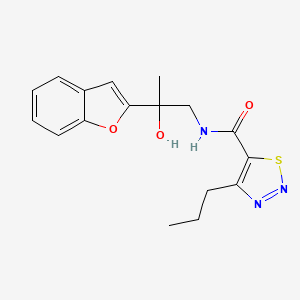

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For example, benzofuran-2-yl methyl ketone has a molecular weight of 160.17 g/mol .Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Properties

Compounds similar to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have shown potential in antibacterial and antimicrobial applications. A study by Idrees et al. (2019) synthesized derivatives with benzofuran-2-yl and tested them against various pathogenic microorganisms, including gram-negative and gram-positive bacteria. These compounds demonstrated notable antibacterial activity.

Metabolism and Disposition Studies

The metabolism and disposition of compounds with benzofuran-2-yl structures have been studied for their potential therapeutic applications. Renzulli et al. (2011) investigated the metabolism of a benzofuran compound, focusing on its elimination and metabolic pathways in humans (Renzulli et al., 2011).

Synthesis and Characterization for Various Applications

The synthesis and characterization of compounds containing benzofuran and thiadiazole structures, like the one , have been explored for various biological applications. Idrees et al. (2020) synthesized compounds with benzofuran-2-yl for antimicrobial screening, showing potential against pathogenic bacteria (Idrees et al., 2020).

Corrosion Inhibition

Derivatives with benzothiazole, closely related to benzofuran structures, have been studied for their corrosion inhibiting properties. Hu et al. (2016) demonstrated that these derivatives effectively inhibit steel corrosion in acidic environments (Hu et al., 2016).

Antifungal Applications

Studies have also been conducted on compounds with benzofuran and thiadiazole structures for their antifungal properties. Narayana et al. (2004) synthesized compounds to be screened for antifungal activity, demonstrating potential in this area (Narayana et al., 2004).

Inhibitors in Biochemical Processes

Compounds with similar structures have been investigated as inhibitors in various biochemical processes. Uto et al. (2009) focused on compounds as inhibitors of stearoyl-CoA desaturase-1, a key enzyme in metabolic pathways (Uto et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This makes these substances potential natural drug lead compounds . Future research in this area is likely to focus on the discovery of new drugs and the development of structure-activity relationships on these derivatives as antimicrobial drugs .

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-3-6-12-15(24-20-19-12)16(21)18-10-17(2,22)14-9-11-7-4-5-8-13(11)23-14/h4-5,7-9,22H,3,6,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQZQGKNDSMPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)

![(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2865445.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)

![N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2865459.png)